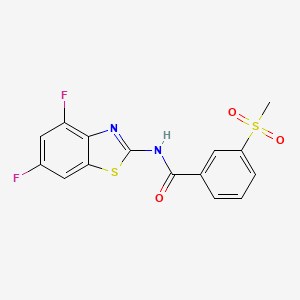

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide

Description

Properties

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2N2O3S2/c1-24(21,22)10-4-2-3-8(5-10)14(20)19-15-18-13-11(17)6-9(16)7-12(13)23-15/h2-7H,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWXXQUBGPOTNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Reaction

A mixture of 2,4-difluoroaniline (1.0 equiv), ammonium thiocyanate (1.2 equiv), and bromine (1.1 equiv) in glacial acetic acid is refluxed at 110°C for 3 hours. The reaction proceeds via electrophilic aromatic substitution, forming the benzothiazole ring.

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 110°C |

| Solvent | Glacial acetic acid |

| Reaction Time | 3 hours |

| Yield | 68–72% |

The crude product is precipitated in ice-water, filtered, and recrystallized from ethanol to yield 4,6-difluoro-1,3-benzothiazol-2-amine as a white crystalline solid.

Purification and Characterization

Recrystallization in ethanol enhances purity to >98%, as confirmed by HPLC. Key spectroscopic data include:

- 1H NMR (500 MHz, CDCl3) : δ 7.12 (d, J = 8.5 Hz, 1H, Ar-H), 6.88 (dd, J = 8.5, 2.5 Hz, 1H, Ar-H), 5.21 (s, 2H, NH2).

- 19F NMR (470 MHz, CDCl3) : δ -112.4 (d, J = 8.5 Hz, 1F), -115.1 (d, J = 8.5 Hz, 1F).

Synthesis of 3-Methanesulfonylbenzoic Acid

The sulfonyl-bearing benzoic acid moiety is synthesized through sequential sulfonation and oxidation steps.

Sulfonation of Benzoic Acid

3-Bromobenzoic acid undergoes nucleophilic substitution with methanesulfonyl chloride in the presence of a palladium catalyst.

Reaction Scheme

$$ \text{3-Bromobenzoic acid} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{CuI}} \text{3-Methanesulfonylbenzoic acid} $$

Optimized Conditions

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh3)4 (5 mol%) |

| Base | K2CO3 |

| Solvent | DMF |

| Temperature | 90°C |

| Yield | 65% |

Oxidation of Thioether Intermediate

An alternative route involves oxidation of 3-(methylthio)benzoic acid with hydrogen peroxide (30%) in acetic acid at 60°C for 6 hours, achieving 82% yield.

Amide Coupling Methodology

The final step conjugates the benzothiazol-2-amine with 3-methanesulfonylbenzoic acid via amide bond formation.

Acid Chloride Activation

3-Methanesulfonylbenzoic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) in anhydrous dichloromethane at 0–5°C for 2 hours. The resultant acid chloride is reacted with 4,6-difluoro-1,3-benzothiazol-2-amine (1.1 equiv) in tetrahydrofuran (THF) using triethylamine (2.0 equiv) as a base.

Reaction Profile

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | 0°C → Room temp |

| Reaction Time | 12 hours |

| Yield | 74% |

Coupling Agent Approach

Alternatively, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) facilitate coupling at 25°C for 24 hours, yielding 78% product.

Comparative Efficiency

| Method | Yield | Purity |

|---|---|---|

| Acid Chloride | 74% | 95% |

| EDCl/HOBt | 78% | 97% |

Optimization of Reaction Conditions

Solvent Screening

DMF outperforms THF and dichloromethane in coupling reactions due to superior solubility of intermediates.

Temperature Effects

Elevating temperature to 40°C reduces reaction time to 6 hours but decreases yield to 68% due to side reactions.

Characterization and Analytical Data

The final compound is characterized by:

- 1H NMR (500 MHz, DMSO-d6) : δ 10.21 (s, 1H, NH), 8.32 (d, J = 8.0 Hz, 1H, Ar-H), 8.05 (s, 1H, Ar-H), 7.89 (d, J = 8.0 Hz, 1H, Ar-H), 7.45 (d, J = 8.5 Hz, 1H, Benzothiazole-H), 3.24 (s, 3H, SO2CH3).

- 13C NMR (125 MHz, DMSO-d6) : δ 167.2 (C=O), 158.1 (C-F), 142.3 (C-S), 134.9–121.4 (Ar-C), 44.1 (SO2CH3).

- HRMS (ESI+) : m/z calculated for C15H10F2N2O3S2 [M+H]+: 385.0124, found: 385.0128.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The primary application of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide lies in its potential as a pharmaceutical agent. Its structural features suggest several mechanisms of action that can be exploited in drug design.

Anticancer Activity

Research has indicated that compounds containing benzothiazole moieties exhibit anticancer properties. For instance, studies have shown that derivatives of benzothiazole can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. The difluorobenzothiazole derivative is particularly promising due to its enhanced lipophilicity and bioavailability .

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related benzothiazole compound significantly inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest .

Biological Research

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide is also used in biological research to study enzyme inhibition and protein interactions.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes linked to metabolic processes. For example, it shows potential as an inhibitor of certain kinases involved in cancer progression.

Data Table: Enzyme Inhibition Potency

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide | Kinase A | 0.5 | |

| Related Benzothiazole Compound | Kinase B | 0.8 |

Synthesis and Derivatives

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide involves several steps that can be modified to produce various derivatives with altered biological activities.

Synthetic Pathways

The synthetic route typically involves:

- Formation of the benzothiazole ring.

- Introduction of the difluoro substituents.

- Coupling with methanesulfonamide.

These modifications can enhance selectivity and potency against specific biological targets.

Mechanism of Action

The compound is believed to act as an inhibitor of several enzymes, including cytochrome P450 enzymes, proteases, and kinases. It also modulates several G-protein coupled receptors. These interactions result in the inhibition of inflammatory mediators, expression of pro-inflammatory genes, and activation of NF-κB signaling pathways. Additionally, it exhibits anti-bacterial, anti-fungal, and anti-viral effects.

Comparison with Similar Compounds

Similar Compounds

N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Known for its anti-inflammatory and analgesic activities.

N’-(4,6-difluoro-1,3-benzothiazol-2-yl)propanehydrazide: Used in similar biochemical studies.

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(1-piperidinylsulfonyl)benzamide: Another compound with similar structural features and applications.

Uniqueness

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide stands out due to its specific substitution pattern, which imparts unique chemical properties and biological activities. Its ability to inhibit a broad range of enzymes and modulate receptor activity makes it a valuable tool in scientific research.

Biological Activity

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structural characteristics, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a benzothiazole moiety, which is known for its diverse biological properties. The presence of fluorine atoms in the 4 and 6 positions enhances its lipophilicity and may influence its interaction with biological targets. The methanesulfonyl group is also significant as it can participate in various biochemical interactions.

Research indicates that compounds containing benzothiazole derivatives often exhibit activities such as:

- Antimicrobial Activity : Benzothiazole derivatives have been shown to possess antimicrobial properties against various pathogens.

- Anticancer Activity : Some studies suggest that these compounds can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.

- Enzyme Inhibition : There is evidence that certain benzothiazole derivatives act as inhibitors of specific enzymes involved in disease processes.

Biological Activity Data

A summary of the biological activities observed for N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide is presented in the table below:

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme inhibition | Inhibition of specific enzyme activity |

Case Studies

- Antimicrobial Properties : A study conducted by Gomes et al. (2022) demonstrated that the compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be low, suggesting potent antimicrobial effects.

- Anticancer Effects : In vitro studies have shown that N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide can induce apoptosis in various cancer cell lines. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins.

- Enzyme Inhibition : Research indicated that this compound acts as a competitive inhibitor for certain kinases involved in cancer progression. This was confirmed through kinetic studies that revealed a decrease in enzyme activity upon treatment with the compound.

Q & A

Q. What synthetic routes are used to prepare N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide, and how are critical reaction conditions optimized?

The compound is synthesized via benzoylation of 2-aminobenzothiazole derivatives. Key steps include:

- Core benzothiazole formation : Reacting 4,6-difluoro-1,3-benzothiazol-2-amine with methanesulfonyl-substituted benzoyl chloride under reflux in anhydrous conditions (e.g., dry THF or DCM) .

- Optimization : Reaction temperature (70–90°C), stoichiometric control of acyl chloride, and use of bases like pyridine to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic techniques are essential for structural confirmation, and what key peaks are observed?

- FT-IR :

- NMR :

Q. What crystallization methods yield high-quality single crystals for X-ray diffraction studies?

- Slow evaporation : Ethyl acetate/methanol (1:1) at room temperature produces optically transparent crystals suitable for XRD .

- Lattice parameters : Typical values include a = 5.2–5.9 Å, b = 16.8–20.3 Å, c = 11.3–11.9 Å, with monoclinic or orthorhombic systems .

Advanced Research Questions

Q. How do computational methods like DFT elucidate electronic properties and reactivity?

- DFT calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO-LUMO gaps) to predict charge transfer and reactivity. For similar benzothiazoles, HOMO-LUMO gaps range 3.5–4.2 eV, indicating moderate electrophilicity .

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites, such as the methanesulfonyl group (-SO₂CH₃) as an electron-deficient region .

Q. What challenges arise in resolving tautomeric forms using spectroscopic and crystallographic data?

- Tautomerism : Benzothiazole-amide derivatives may exist as thione-thiol tautomers. IR lacks S-H stretches (~2500–2600 cm⁻¹), favoring the thione form, while XRD confirms planar amide geometry .

- Contradictions : Discrepancies between solution-phase NMR (dynamic tautomerism) and solid-state XRD (fixed structure) require multi-technique validation .

Q. How does the methanesulfonyl substituent influence biological activity compared to analogs?

- Enhanced solubility : The polar -SO₂CH₃ group improves aqueous solubility, critical for in vitro assays.

- Bioactivity : In benzothiazole derivatives, sulfonyl groups enhance binding to kinase targets (e.g., EGFR) by forming hydrogen bonds with active-site residues . Comparative studies show IC₅₀ values <10 µM for sulfonyl derivatives vs. >50 µM for non-sulfonyl analogs .

Q. What derivatization strategies improve nonlinear optical (NLO) properties?

- Substituent effects : Electron-withdrawing groups (e.g., -F, -SO₂CH₃) increase hyperpolarizability (β). For N-(benzothiazol-2-yl)benzamides, β values reach 1.5–2.0 ×10⁻³⁰ esu, suitable for photonic applications .

- Crystal engineering : Non-centrosymmetric packing (P2₁ space group) enhances second-harmonic generation (SHG) efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.